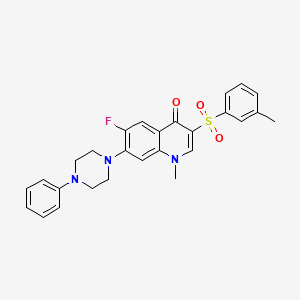
6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H26FN3O3S and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a fluorine atom, sulfonyl group, and piperazine moiety, which may contribute to its interaction with biological targets.
The molecular formula of the compound is C29H29FN2O3S, with a molecular weight of approximately 504.62 g/mol. Its structure includes various functional groups that may influence its biological activity, including:
- Fluorine atom : Often enhances lipophilicity and metabolic stability.
- Sulfonyl group : Can improve solubility and bioavailability.
- Piperazine ring : Known for its role in drug design due to its ability to interact with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymatic activity by binding to the active or allosteric sites of target enzymes, thereby modulating biochemical pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways relevant to various physiological processes.
Antitumor Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells. The compound exhibited IC50 values in the nanomolar range, indicating potent antitumor activity.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| Glioblastoma Multiforme | 25 | Induction of apoptosis |
| Breast Adenocarcinoma | 30 | Cell cycle arrest |
Antimicrobial Activity
Additionally, the compound has shown promise as an antimicrobial agent:
- Bacterial Strains Tested : It was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies
A notable case study involved the administration of this compound in animal models. The study aimed to evaluate its pharmacokinetics and therapeutic efficacy:
- Study Design : Mice bearing Ehrlich solid tumors were treated with varying doses of the compound.
- Findings : The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses.
属性
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(4-phenylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-7-6-10-21(15-19)35(33,34)26-18-29(2)24-17-25(23(28)16-22(24)27(26)32)31-13-11-30(12-14-31)20-8-4-3-5-9-20/h3-10,15-18H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMIKZMEWFRSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














